
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate is an organic compound with a chiral center, making it an enantiomer. This compound is often used in various chemical and biological research applications due to its unique stereochemistry and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate can be synthesized through several methods. One common approach involves the use of stereoselective reduction of the corresponding keto ester. This process typically employs chiral catalysts or reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as lipases are used to catalyze the esterification or transesterification reactions, providing high enantioselectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are frequently used.
Substitution: Reagents like SOCl₂ (Thionyl chloride) and PBr₃ (Phosphorus tribromide) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted esters.
Aplicaciones Científicas De Investigación
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate is utilized in various scientific research fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Employed in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism by which methyl (2R,3S)-3-hydroxy-2-methylpentanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound’s stereochemistry also influences its binding affinity and specificity towards enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R,3S)-3-hydroxy-2-methylbutanoate
- Methyl (2R,3S)-3-hydroxy-2-methylhexanoate
Uniqueness
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in stereoselective synthesis and research applications .
Propiedades
Número CAS |
84277-55-4 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl (2R,3S)-3-hydroxy-2-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-6(8)5(2)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6+/m1/s1 |
Clave InChI |
DPSANHWICFQPHY-RITPCOANSA-N |
SMILES isomérico |
CC[C@@H]([C@@H](C)C(=O)OC)O |
SMILES canónico |
CCC(C(C)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


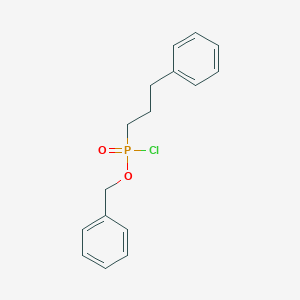
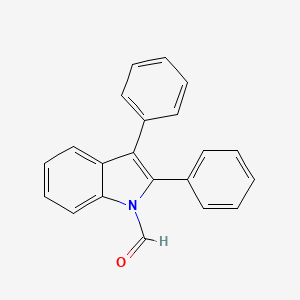
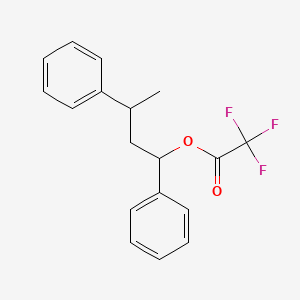
![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)

![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
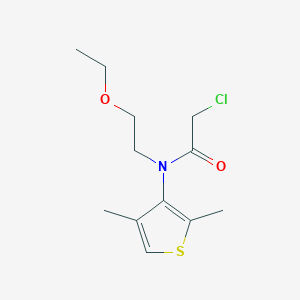

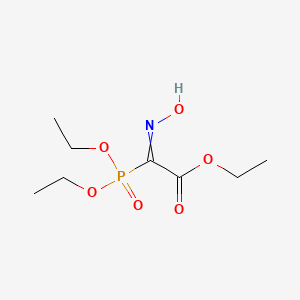
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)
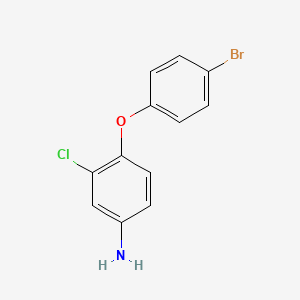
![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
